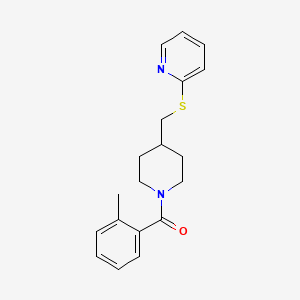

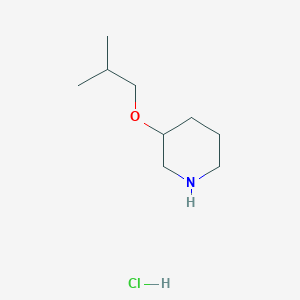

![molecular formula C23H19NO2S B2547561 2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one CAS No. 79750-95-1](/img/structure/B2547561.png)

2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Benzhydryl-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one is a member of the oxazine family, which includes various derivatives with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of related oxazine and benzoxazine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of oxazine derivatives often involves the cyclization of precursor molecules under specific conditions. For example, the synthesis of 1,4-oxazines can be achieved by the reduction of oxazinones using lithium aluminum hydride . Similarly, the synthesis of benzoxazinone derivatives can be carried out using trifluoroacetic anhydride/phosphoric acid mediated C-C bond-forming reactions . These methods avoid the use of environmentally harmful reagents or moisture-sensitive acid chlorides. Another approach involves the condensation of aryl-thio-triazoles with bromodimedone, followed by thermal dehydration to yield tetrahydro-1,2,4-triazolo[3,2-b]benzothiazoles .

Molecular Structure Analysis

The molecular structure of oxazine derivatives is characterized by the presence of a heterocyclic oxazine ring. The structure of these compounds can be elucidated using various spectroscopic techniques such as NMR, IR, and HR-MS . X-ray crystallography can also be employed to determine the precise molecular geometry, as seen in the synthesis of 1,2-bis(8-t-butyl-6-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)ethane .

Chemical Reactions Analysis

Oxazine derivatives can undergo various chemical reactions, including condensation with other reagents to form new compounds. For instance, the reaction of oxazine derivatives with anisole under Friedel-Crafts conditions leads to the formation of dihydro-benz[1,3]oxazine derivatives . The reactivity of these compounds can be influenced by the substituents on the oxazine ring, which can also affect their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical applications. For example, the presence of substituents like the t-butyl group can affect the compound's lipophilicity and, consequently, its pharmacokinetic profile .

Biological Activity Analysis

Oxazine derivatives have been explored for their potential biological activities, including antidepressant , anti-cancer , and antimicrobial effects . The structure-activity relationship (SAR) studies within these compounds can identify potent pharmacophores. For instance, certain benzoxazinone derivatives have shown selective antagonism towards the progesterone receptor, with oral activity in in vivo models .

科学的研究の応用

Organic Synthesis Applications

In the realm of organic synthesis, compounds similar to "2-Benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one" have been explored for their utility in synthesizing benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free method for the synthesis of these compounds via TEMPO-catalyzed electrolytic C–H thiolation has been reported. This process provides a new pathway for accessing a variety of benzothiazoles and thiazolopyridines, showcasing the potential of using similar compounds in innovative organic synthesis approaches (Qian et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, closely related to "this compound", have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies have demonstrated that such compounds offer significant stability and higher inhibition efficiencies against steel corrosion, indicating their potential as corrosion inhibitors in various industrial applications (Hu et al., 2016).

Development of New Materials

Research into benzoxazine-based monomers, which share structural similarities with "this compound", has led to the development of novel phenolic resins known as polybenzoxazines. These materials have found applications beyond their use as monomers, including as luminescent materials, ligands for cations, and reducing agents for precious metal ions. This highlights the compound's potential in contributing to the development of new materials with unique and important physical properties (Wattanathana et al., 2017).

特性

IUPAC Name |

2-benzhydryl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO2S/c25-23-20-17-13-7-8-14-18(17)27-22(20)24-21(26-23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGZDAXGCYUJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

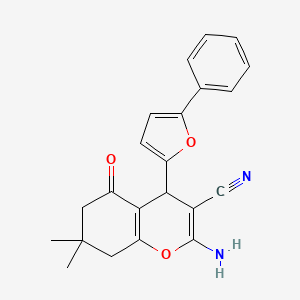

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)

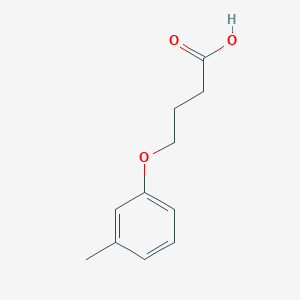

![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)

![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)

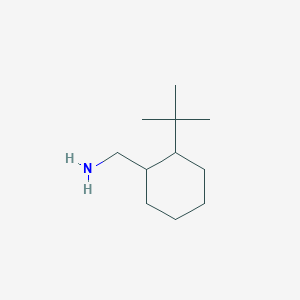

![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2547493.png)

![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)

![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2547496.png)

![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)